N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a halogenated aromatic group (3-chloro-4-fluorophenyl) at the N1 position and a cycloaliphatic-hydroxyethyl moiety at the N2 position. The oxalamide backbone (N1-C(O)-C(O)-N2) provides structural rigidity, while the substituents modulate solubility, bioavailability, and target interactions.
The 3-chloro-4-fluorophenyl group is a common pharmacophore in antiviral and enzyme-targeting agents, as seen in HIV entry inhibitors () and cytochrome P450 inhibitors ().
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O3/c17-12-8-11(6-7-13(12)18)20-16(23)15(22)19-9-14(21)10-4-2-1-3-5-10/h6-8,10,14,21H,1-5,9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIINBOGKZMPPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This is achieved by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.
Introduction of the aromatic group: The 3-chloro-4-fluoroaniline is then introduced through a nucleophilic substitution reaction.
Addition of the aliphatic group: The 2-cyclohexyl-2-hydroxyethyl group is added via a nucleophilic addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The aromatic nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | HPLC Purity (%) | Yield (%) |
|---|---|---|---|---|
| Target Compound | ~406.8* | ~3.5 | Not reported | Not reported |
| 24 | 441.13 | 2.8 | 92.7 | 33 |
| 28 | 351.1 | 2.5 | Not reported | 64 |
| GMC-2 | ~385.8 | 3.0 | Not reported | Not reported |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
